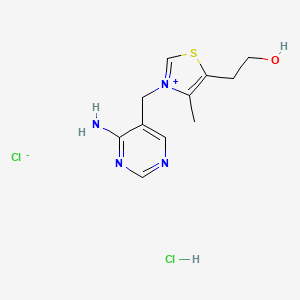
2'-Nor Thiamine Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2'-Nor Thiamine Hydrochloride Salt is a useful research compound. Its molecular formula is C11H16Cl2N4OS and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2'-Nor Thiamine Hydrochloride Salt, also known as Thiamine or Vitamin B1, is an essential micronutrient that plays a crucial role in various biological processes, particularly in energy metabolism. This article delves into its biological activity, mechanisms of action, and implications for health based on diverse research findings.
Target of Action : The primary target of this compound is intracellular glucose metabolism. It acts by facilitating the activity of enzymes involved in the Krebs cycle and the pentose phosphate pathway, which are vital for energy production.
Mode of Action : Thiamine inhibits the effects of glucose and insulin on arterial smooth muscle cell proliferation, thereby influencing vascular health and metabolic functions.
Biochemical Pathways
This compound serves as a coenzyme for several critical enzymes:
- Pyruvate Dehydrogenase
- Alpha-Ketoglutarate Dehydrogenase
- Transketolase
These enzymes are integral to carbohydrate metabolism and energy production, impacting cellular function and overall metabolic health .
Pharmacokinetics
Thiamine is absorbed through both active transport and passive diffusion mechanisms. Its absorption can be influenced by factors such as pH and concentration. Studies indicate that it is more stable in acidic environments (pH 3) compared to neutral conditions (pH 6) .
Cellular Effects
Energy Metabolism : Thiamine enhances glucose metabolism in neurons, which is critical for brain function. It also plays a role in synthesizing neurotransmitters and nucleic acids essential for neuronal health.
Cognitive Function : In animal models, low doses of this compound have been shown to improve cognitive function and memory, while high doses may lead to neurotoxicity and oxidative stress .
Temporal Effects in Laboratory Settings
The stability of this compound varies over time due to environmental factors such as temperature and pH. Research demonstrates that degradation occurs more rapidly under neutral conditions compared to acidic ones .
Dosage Effects in Animal Models
Studies have shown that dosage significantly affects the biological activity of this compound:
- Low Doses : Enhance cognitive abilities.
- High Doses : Can induce adverse effects like neurotoxicity .
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Krebs Cycle
- Pentose Phosphate Pathway
It interacts with key enzymes that facilitate the conversion of carbohydrates into energy, influencing levels of metabolites such as NADH and ATP critical for cellular energy production .
Transport and Distribution
Within cells, this compound is transported by specific transporters (SLC19A2 and SLC19A3), which are essential for its uptake across the plasma membrane. Its localization in the cytoplasm and mitochondria is crucial for its role in metabolic pathways .
Case Study 1: Treatment of M74 Syndrome in Baltic Salmon
In a practical application, thiamine hydrochloride has been used to treat Baltic salmon suffering from M74 syndrome. Bathing yolk-sac fry in thiamine hydrochloride significantly elevated total thiamine concentrations, effectively preventing mortality associated with this condition. This study highlights the importance of thiamine in aquatic species' health .
Case Study 2: Cognitive Function Enhancement
Research involving rodent models demonstrated that supplementation with low doses of thiamine improved cognitive functions such as memory retention. Conversely, high doses were linked to neurotoxic effects, suggesting a narrow therapeutic window for effective use in neurological health .
Properties
Molecular Formula |
C11H16Cl2N4OS |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
InChI Key |
FWNAAOBWGCASMX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















